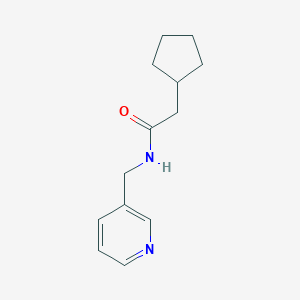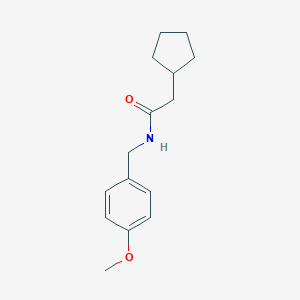
2-cyclopentyl-N-(4-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-(4-methoxybenzyl)acetamide, also known as CX717, is a novel compound that has been extensively studied for its cognitive-enhancing properties. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain.
Mécanisme D'action
2-cyclopentyl-N-(4-methoxybenzyl)acetamide modulates the activity of AMPA receptors in the brain, which are involved in the regulation of synaptic plasticity and memory formation. By enhancing the activity of these receptors, this compound improves the efficiency of synaptic transmission and enhances the ability of neurons to form new connections.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, which are involved in the regulation of cognitive function. It has also been shown to increase the expression of genes involved in synaptic plasticity and memory formation. Additionally, this compound has been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-cyclopentyl-N-(4-methoxybenzyl)acetamide is that it has a relatively long half-life, which allows for sustained cognitive-enhancing effects. However, one limitation is that it can be difficult to administer in animal models due to its low solubility in water.
Orientations Futures
There are several future directions for research on 2-cyclopentyl-N-(4-methoxybenzyl)acetamide. One area of focus is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another area of focus is the development of novel delivery methods for this compound, such as nanoparticles or liposomes, which may improve its solubility and bioavailability. Finally, there is a need for further clinical trials to determine the safety and efficacy of this compound in the treatment of cognitive disorders.
Méthodes De Synthèse
The synthesis of 2-cyclopentyl-N-(4-methoxybenzyl)acetamide is a complex process that involves several steps. The first step is the reaction of 4-methoxybenzylamine with cyclopentanone to form 2-cyclopentyl-4-methoxybenzylamine. This intermediate is then reacted with acetic anhydride to form this compound. The overall yield of this process is approximately 20%.
Applications De Recherche Scientifique
2-cyclopentyl-N-(4-methoxybenzyl)acetamide has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, attention, and learning in animal models and human clinical trials. This compound has also been studied for its potential therapeutic applications in the treatment of Alzheimer's disease, ADHD, and schizophrenia.
Propriétés
Formule moléculaire |
C15H21NO2 |
|---|---|
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
2-cyclopentyl-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C15H21NO2/c1-18-14-8-6-13(7-9-14)11-16-15(17)10-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,16,17) |
Clé InChI |
CXKQUFOWCPSQCC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2CCCC2 |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=O)CC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




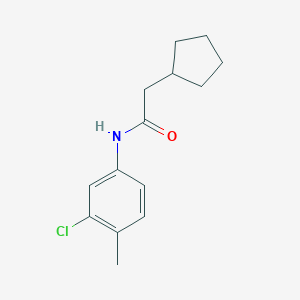
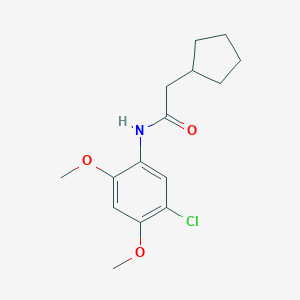
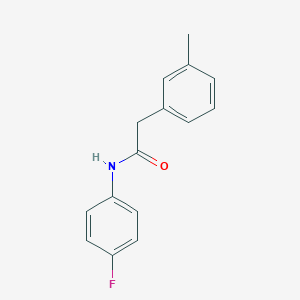


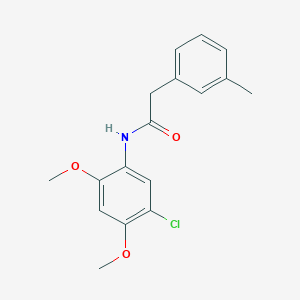
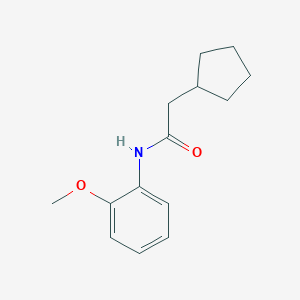
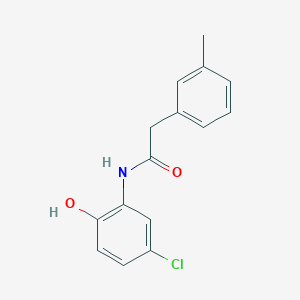
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)



